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Compound of Interest

Compound Name: 2-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B135191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Pyridin-2-
yloxy)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering a foundational dataset for its identification,

characterization, and application in further research and development.

Chemical Structure and Properties
IUPAC Name: 2-(Pyridin-2-yloxy)benzaldehyde

Molecular Formula: C₁₂H₉NO₂

Molecular Weight: 199.21 g/mol

CAS Number: 141580-71-4

Spectroscopic Data
The following sections present the key spectroscopic data for 2-(Pyridin-2-
yloxy)benzaldehyde, crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

Table 1: ¹H NMR Spectral Data for 2-(Pyridin-2-yloxy)benzaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.33 s 1H Aldehyde (-CHO)

8.19
ddd, J = 5.0, 2.0, 0.8

Hz
1H Pyridinyl H-6

7.95 dd, J = 7.8, 1.6 Hz 1H Benzaldehyde H-6

7.77 td, J = 7.9, 2.0 Hz 1H Pyridinyl H-4

7.69 – 7.60 m 1H Benzaldehyde H-4

7.34 t, J = 7.6 Hz 1H Benzaldehyde H-5

7.18 d, J = 8.3 Hz 1H Benzaldehyde H-3

7.10 – 7.03 m 2H Pyridinyl H-3, H-5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for 2-(Pyridin-2-yloxy)benzaldehyde
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Chemical Shift (δ) ppm Assignment

189.3 Aldehyde C=O

163.5 Pyridinyl C-2

156.6 Benzaldehyde C-2

147.9 Pyridinyl C-6

140.1 Pyridinyl C-4

135.7 Benzaldehyde C-4

128.8 Benzaldehyde C-6

128.6 Benzaldehyde C-1

125.3 Benzaldehyde C-5

122.6 Benzaldehyde C-3

119.4 Pyridinyl C-5

112.0 Pyridinyl C-3

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. While

specific experimental data for 2-(Pyridin-2-yloxy)benzaldehyde is not readily available, the

expected characteristic absorption bands are predicted based on its structural motifs.

Table 3: Predicted IR Absorption Bands for 2-(Pyridin-2-yloxy)benzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1700 Strong Aldehyde C=O Stretch

~1590, ~1480, ~1450 Medium-Strong
Aromatic C=C Stretch

(Benzene and Pyridine)

~1240 Strong Aryl Ether C-O Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The predicted data for 2-(Pyridin-2-yloxy)benzaldehyde is as follows.

Table 4: Predicted Mass Spectrometry Data for 2-(Pyridin-2-yloxy)benzaldehyde

m/z Predicted Fragment Ion

199 [M]⁺ (Molecular Ion)

198 [M-H]⁺

170 [M-CHO]⁺

121 [C₇H₅O₂]⁺

95 [C₅H₄NO]⁺

78 [C₅H₄N]⁺

77 [C₆H₅]⁺

Experimental Protocols
Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde
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A general procedure for the synthesis involves a copper-catalyzed Ullmann condensation

reaction.

Workflow for Synthesis

Salicylaldehyde (1.2 equiv)
2-Bromopyridine (1.0 equiv)

CuI (0.05 equiv)
Picolinic acid (0.1 equiv)

K3PO4 (2.0 equiv)
DMSO (solvent)

Heat at 80 °C for 24h
under Argon

Cool to RT
Add H2O

Extract with EtOAc

Wash with brine
Dry over MgSO4

Concentrate

Purify by column
chromatography
(PE/EA = 16/1)

Click to download full resolution via product page

Caption: Synthesis workflow for 2-(Pyridin-2-yloxy)benzaldehyde.

Detailed Protocol:

To a solution of salicylaldehyde (1.17 g, 9.6 mmol, 1.2 equiv.) and 2-bromopyridine (1.26 g,

8.0 mmol, 1.0 equiv.) in dry DMSO (16 mL) is added CuI (76.2 mg, 0.4 mmol, 0.05 equiv.),

picolinic acid (98.5 mg, 0.8 mmol, 0.1 equiv.), and K₃PO₄ (3.4 g, 16 mmol, 2.0 equiv.).

The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.

After cooling to room temperature, water (16 mL) is added, and the mixture is extracted with

ethyl acetate (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and

concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl

acetate = 16/1) to yield the final product.

Spectroscopic Analysis
Logical Workflow for Spectral Analysis
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Sample Preparation

Synthesized Product

NMR (1H, 13C) FT-IR Mass Spectrometry

Structural Elucidation Functional Group ID MW & Fragmentation

Click to download full resolution via product page

Caption: Logical workflow for the spectral analysis of the synthesized compound.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian Mercury plus 300,

Bruker AV400, or Agilent INOVA 600 MHz spectrometer. The sample was dissolved in

deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal

standard.

IR Spectroscopy: FT-IR spectra were recorded on an Agilent Technologies Cary 630 or

Bruker TENSOR 27 instrument. The spectrum is typically acquired from a thin film of the

sample on a KBr plate.

Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI)

source. The sample is introduced into the mass spectrometer, and the resulting

fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used

for precise mass determination.

To cite this document: BenchChem. [Spectral Data Analysis of 2-(Pyridin-2-
yloxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135191#spectral-data-for-2-pyridin-2-yloxy-
benzaldehyde-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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